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Compound of Interest

Compound Name: 3-Benzooxazol-2-yl-phenylamine

Cat. No.: B1331256 Get Quote

An In-Depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)aniline: Structure, Properties, and

Synthesis

Introduction
The benzoxazole scaffold, a heterocyclic system comprising a fused benzene and oxazole ring,

is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic and

structural properties allow it to serve as a versatile pharmacophore, capable of interacting with

a diverse array of biological targets.[2][3] This has led to the development of benzoxazole

derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer,

antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses on a specific derivative, 3-(1,3-Benzoxazol-2-yl)aniline, also known as 2-(3-

aminophenyl)benzoxazole. As a bifunctional molecule featuring the benzoxazole core and a

reactive primary amine, it serves not only as a potential therapeutic agent in its own right but

also as a critical building block for the synthesis of more complex molecular architectures. This

document provides a comprehensive technical overview of its chemical structure,

physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a

discussion of its therapeutic potential, tailored for researchers and professionals in drug

discovery and development.
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The foundational step in characterizing any chemical entity is to establish its precise identity. 3-

(1,3-Benzoxazol-2-yl)aniline is an aromatic heterocyclic compound. Its structure consists of a

benzoxazole ring system where the C2 position is substituted with a 3-aminophenyl group.

Identifier Data Source

IUPAC Name 3-(1,3-benzoxazol-2-yl)aniline [6]

CAS Number 74140-10-6
Not explicitly found, related

isomers exist

Molecular Formula C₁₃H₁₀N₂O [6]

Molecular Weight 210.24 g/mol [6][7]

Canonical SMILES
C1=CC=C2C(=C1)N=C(O2)C3

=CC(=CC=C3)N
[6]

InChI Key
WHVJDKRJPAKQIO-

UHFFFAOYSA-N
[6]

Physicochemical Properties
The therapeutic efficacy of a drug candidate is inextricably linked to its physicochemical

properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity

(ADMET) profile.[3] Understanding these characteristics is crucial for rational drug design.
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Property Value
Significance in Drug
Development

XlogP3 (Predicted) 2.7

Indicates moderate lipophilicity,

suggesting a good balance

between aqueous solubility

and membrane permeability,

which is favorable for oral

bioavailability.[6]

Topological Polar Surface Area

(TPSA)
52.05 Å²

A TPSA value below 140 Å² is

generally associated with good

cell permeability. This value

suggests the molecule has the

potential for good oral

absorption.[8]

Hydrogen Bond Donors 1

The primary amine group can

donate a hydrogen bond,

contributing to interactions with

biological targets and

influencing solubility.[8]

Hydrogen Bond Acceptors 3

The nitrogen and oxygen

atoms in the benzoxazole ring

and the amine nitrogen can

accept hydrogen bonds,

enhancing interactions with

protein targets.[8]

Rotatable Bonds 1

The low number of rotatable

bonds indicates conformational

rigidity, which can lead to

higher binding affinity and

selectivity for a target, though it

may also reduce solubility.[8]

The absorption and fluorescence characteristics of 2-arylbenzoxazoles are well-documented,

with their long-wavelength absorption bands typically being of a π → π* nature. The presence
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of the amino group on the phenyl ring is expected to modulate these photophysical properties,

a feature that can be exploited in the development of fluorescent probes.

Synthesis and Mechanistic Rationale
The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the

condensation reaction between a 2-aminophenol and a corresponding aromatic carboxylic acid

or aldehyde.[9] The reaction typically requires dehydrating conditions, often facilitated by strong

acids or high temperatures.

Synthesis Workflow Diagram
The following diagram illustrates a typical laboratory workflow for the synthesis of 3-(1,3-

Benzoxazol-2-yl)aniline.
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(NMR, MS, MP)
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Caption: General workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)aniline.
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Detailed Experimental Protocol
This protocol describes the synthesis via condensation using Polyphosphoric Acid (PPA) as

both the catalyst and solvent.

Rationale: PPA is a highly effective dehydrating agent and a non-oxidizing acid catalyst. It

facilitates the key intramolecular cyclodehydration step by protonating the carbonyl oxygen

of the carboxylic acid, making the carbonyl carbon more electrophilic for the initial

nucleophilic attack by the amino group of 2-aminophenol. It then promotes the subsequent

dehydration to form the oxazole ring.[10]

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer

and a nitrogen inlet, add 2-aminophenol (1.0 eq) and 3-aminobenzoic acid (1.0 eq).

Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the

reactants) to the flask. The PPA acts as the solvent and catalyst.

Heating: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas to

prevent oxidation. Maintain this temperature with vigorous stirring for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Quenching and Precipitation: After completion, cool the reaction mixture to approximately

80-100°C. Carefully and slowly pour the viscous mixture into a beaker containing a large

volume of ice-cold water with constant stirring. This will hydrolyze the PPA and precipitate

the crude product.

Neutralization: The resulting aqueous solution will be strongly acidic. Neutralize it by the

slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide

solution, until the pH is approximately 7-8. This ensures the amino group is deprotonated

and the product is fully precipitated.

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with

water to remove any inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water, to yield pure 3-(1,3-Benzoxazol-2-yl)aniline.

Characterization: Confirm the structure and purity of the final product using standard

analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point

determination.

Biological Activity and Therapeutic Potential
Benzoxazole derivatives are renowned for their broad biological significance.[1][2] The 2-

arylbenzoxazole scaffold, in particular, has been identified as a core structure in compounds

targeting a range of diseases.

Anticancer Activity: Many 2-arylbenzoxazoles exhibit potent cytotoxic activity against various

cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[11] Their

mechanisms of action can be diverse, with some derivatives acting as inhibitors of critical

enzymes like topoisomerase II.[11]

Antimicrobial Properties: The benzoxazole nucleus is present in compounds with significant

antibacterial and antifungal activity.[12] Some derivatives are thought to exert their effect by

inhibiting enzymes essential for microbial survival, such as DNA gyrase.[5]

Neurological Applications: Recently, 2-arylbenzoxazoles have been investigated as

antagonists for the adenosine A₂A receptor, a key target in the treatment of

neurodegenerative conditions like Parkinson's disease.[13]

Enzyme Inhibition: The benzoxazole moiety is a versatile scaffold for designing enzyme

inhibitors, with derivatives showing activity against kinases, cyclooxygenase (COX), and 5-

lipoxygenase, highlighting its potential in treating inflammatory diseases.[5][10]

The 3-amino group on the phenyl ring of 3-(1,3-Benzoxazol-2-yl)aniline provides a strategic

point for further chemical modification, allowing it to be used as a scaffold to develop libraries of

more complex compounds with potentially enhanced potency and selectivity.

Potential Therapeutic Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.ijrrjournal.com/IJRR_Vol.9_Issue.12_Dec2022/IJRR37.pdf
https://pubmed.ncbi.nlm.nih.gov/34289258/
https://files01.core.ac.uk/download/pdf/483707387.pdf
https://files01.core.ac.uk/download/pdf/483707387.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10504014/
https://www.researchgate.net/figure/Biological-activities-of-benzoxazole-and-its-derivatives_fig1_343742808
https://pubmed.ncbi.nlm.nih.gov/28661196/
https://www.researchgate.net/figure/Biological-activities-of-benzoxazole-and-its-derivatives_fig1_343742808
https://globalresearchonline.net/ijpsrr/v85-2/03.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The diagram below illustrates the diverse therapeutic pathways potentially influenced by

compounds derived from the 2-arylbenzoxazole scaffold.

Core Scaffold

Molecular Targets / Pathways

Therapeutic Outcomes

3-(1,3-Benzoxazol-2-yl)aniline

Kinase Inhibition
Topoisomerase II

Inhibition
A2A Receptor
Antagonism

Bacterial DNA Gyrase
Inhibition

AnticancerAnti-inflammatory Neuroprotection Antimicrobial

Click to download full resolution via product page

Caption: Potential biological targets and outcomes for the benzoxazole scaffold.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(1,3-Benzoxazol-2-yl)aniline should be

consulted, data from analogous compounds like 2-phenylbenzoxazole and its derivatives

provide general safety guidance.

Hazard Classification: This class of compounds is often considered hazardous. Typical GHS

classifications include Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and

Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the

respiratory system.[14][15] Some analogs are also classified as harmful if swallowed.[16]

Precautionary Measures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or goggles, and a lab coat. For powdered forms, a dust mask (e.g., N95)

is recommended.

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin

thoroughly after handling. Avoid contact with skin and eyes.[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion
3-(1,3-Benzoxazol-2-yl)aniline is a scientifically significant molecule that embodies the

therapeutic potential of the benzoxazole class. Its well-defined structure, favorable

physicochemical properties, and accessible synthesis make it a valuable compound for further

investigation. Its primary amine handle offers a gateway for synthetic elaboration, positioning it

as an important intermediate for building novel drug candidates. The extensive biological

activities associated with the 2-arylbenzoxazole core underscore the potential of this compound

and its future derivatives in addressing a wide range of diseases, from cancer to

neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.chemsynthesis.com/ring-fused/benzoxazoles/page-1.html
https://www.chemscene.com/product/293737-77-6.html
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03871h
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03871h
https://globalresearchonline.net/ijpsrr/v85-2/03.pdf
https://files01.core.ac.uk/download/pdf/483707387.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10504014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10504014/
https://pubmed.ncbi.nlm.nih.gov/28661196/
https://pubmed.ncbi.nlm.nih.gov/28661196/
https://www.fishersci.com/store/msds?partNumber=AAB2490606&productDescription=2-PHENYLBENZOXAZOLE+99%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.chemicalbook.com/msds/2-phenylbenzoxazole.htm
https://pubchem.ncbi.nlm.nih.gov/compound/721026
https://pubchem.ncbi.nlm.nih.gov/compound/721026
https://www.benchchem.com/product/b1331256#3-benzooxazol-2-yl-phenylamine-chemical-structure-and-properties
https://www.benchchem.com/product/b1331256#3-benzooxazol-2-yl-phenylamine-chemical-structure-and-properties
https://www.benchchem.com/product/b1331256#3-benzooxazol-2-yl-phenylamine-chemical-structure-and-properties
https://www.benchchem.com/product/b1331256#3-benzooxazol-2-yl-phenylamine-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1331256?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

